molecular formula C22H24N2O4 B2995319 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921869-42-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Numéro de catalogue: B2995319
Numéro CAS: 921869-42-3
Poids moléculaire: 380.444
Clé InChI: XITMJQWEHFBUAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a structurally complex benzoxazepine derivative characterized by a fused seven-membered oxazepine ring system. Key features include:

  • Core structure: A benzo[b][1,4]oxazepin scaffold with a 4-oxo group and 3,3-dimethyl substitution, enhancing rigidity and metabolic stability.

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-12-24-17-11-10-15(13-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMJQWEHFBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]oxazepine core and a methoxybenzamide moiety. The presence of the allyl group and dimethyl substituents enhances its reactivity and potential interactions with biological targets.

Molecular Formula

  • Molecular Weight : 353.43 g/mol
  • CAS Number : Not specified in the available sources.

Anticancer Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide exhibit notable anticancer properties. For example, studies on related oxazepine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
Compound CA549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide has been evaluated for antimicrobial activity. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus8 µg/mL
Compound EEscherichia coli16 µg/mL

Neuroprotective Effects

Some derivatives containing the oxazepine structure have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study: Neuroprotective Activity
A study involving a related compound demonstrated significant neuroprotective effects in an in vivo model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

The biological activities of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide may involve several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Binding to neurotransmitter receptors affecting neuronal signaling.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other benzoxazepines and benzamide-linked derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Inference
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide Benzo[b][1,4]oxazepine 2-methoxybenzamide, allyl, dimethyl Likely multi-step amidation/cyclization Potential microtubule inhibition*
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () Oxazolone Trimethoxyphenyl, benzylidene Hydrazide-cyclocondensation (reflux) Anticancer (combretastatin analog)
N-(3-(2-(Aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-TMB** Aroyl hydrazide-enamine Trimethoxybenzamide, aroyl hydrazide Reflux with hydrazide (7–8 h) Tubulin polymerization inhibition

TMB = Trimethoxybenzamide
*
Inferred from synthesis protocols .

Key Observations

Structural Divergence :

  • The target compound’s benzoxazepine core differs from the oxazolone or aroyl hydrazide-enamine systems in . This impacts ring strain, hydrogen-bonding capacity, and metabolic stability.
  • The 2-methoxybenzamide group contrasts with the trimethoxyphenyl substituents in compounds, suggesting differences in lipophilicity and target selectivity.

Synthetic Pathways :

  • The target compound likely requires allylation and amidation steps during synthesis, whereas compounds utilize hydrazide cyclocondensation under reflux . This reflects divergent strategies for introducing aromatic and heterocyclic motifs.

Pharmacological Implications :

  • Compounds in are combretastatin analogs with demonstrated microtubule-disrupting activity. The target compound’s methoxybenzamide group may similarly interact with tubulin but with reduced potency compared to trimethoxy derivatives due to fewer electron-donating groups.
  • The allyl group could offer a site for prodrug modification or covalent binding, a feature absent in compounds.

Research Findings and Limitations

  • Solubility and Bioavailability: The 3,3-dimethyl group may enhance metabolic stability but reduce aqueous solubility compared to non-methylated analogs.
  • Evidence Gaps : The provided materials lack explicit pharmacological data for the target compound. Further studies on target engagement (e.g., kinase or tubulin binding assays) are needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.